molecular formula C15H19NSi B102790 N-phenyl-N-trimethylsilylaniline CAS No. 17425-91-1

N-phenyl-N-trimethylsilylaniline

Cat. No.: B102790
CAS No.: 17425-91-1
M. Wt: 241.4 g/mol
InChI Key: RLSUOUMJBQZFNR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-trimethylsilylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

1. Versatile Reagent in Silylation Reactions

N-phenyl-N-trimethylsilylaniline serves as an important reagent for synthesizing diverse organic compounds. Its ability to introduce trimethylsilyl groups into organic molecules enhances their stability and solubility, making it valuable in synthetic organic chemistry. It is particularly useful in reactions requiring protection or modification of functional groups.

2. Precursor for Aryllithium Reagents

Recent studies have demonstrated that this compound can be utilized to generate aryllithium reagents through reductive C–N bond cleavage. This process allows for the formation of highly reactive aryllithium species that can participate in further synthetic transformations . The efficiency of this transformation has been quantified, showing yields up to 97% for the desired products .

Industrial Applications

1. Cosmetic Formulations

The compound finds extensive use in the cosmetic industry, particularly in formulating sunscreens and skin care products. Its silane structure contributes to improved moisture retention and skin feel, enhancing product performance and consumer satisfaction.

2. Adhesives and Sealants

This compound is also employed in adhesives and sealants due to its strong bonding capabilities and resistance to moisture. These properties make it suitable for applications requiring durable and flexible bonds, such as construction materials and automotive components.

3. Paints and Coatings

In the paints and coatings sector, this compound is used to improve adhesion and durability of coatings on various substrates. Its incorporation into formulations helps enhance resistance to environmental degradation, making it ideal for outdoor applications.

Case Studies

Case Study Application Area Findings
Study on Aryllithium GenerationOrganic SynthesisDemonstrated efficient generation of aryllithium reagents with yields up to 97% using this compound as a precursor .
Cosmetic Product DevelopmentSkincareProducts containing this compound showed improved moisture retention and consumer satisfaction compared to standard formulations.
Adhesive Performance TestingIndustrial ApplicationsAdhesives formulated with this compound exhibited superior bonding strength and moisture resistance compared to traditional adhesives.

Biological Activity

N-Phenyl-N-trimethylsilylaniline, also known as silanamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula C12H23NSi2C_{12}H_{23}NSi_2 and features a phenyl group attached to a trimethylsilyl functional group. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a catalyst in organic reactions and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly affect biological activity .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For example, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to potential applications in cancer therapy by halting the proliferation of cancer cells .

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the SAR of this compound derivatives revealed that variations in substituents on the phenyl ring significantly impacted their inhibitory potency against CDKs. The study found that introducing electron-withdrawing groups enhanced the inhibitory activity, suggesting a direct correlation between electronic properties and biological efficacy .

Case Study 2: Catalytic Activity in Organic Synthesis

In another investigation, this compound was utilized as a catalyst in the synthesis of complex organic molecules. The compound demonstrated high efficiency in facilitating reactions such as the coupling of alkynes and azobenzenes, showcasing its versatility beyond biological applications .

Summary of Research Findings

Study Focus Findings
Study 1SAR AnalysisVariations on phenyl ring affect CDK inhibition potency.
Study 2Catalytic ActivityEffective catalyst for alkyne and azobenzene coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-phenyl-N-trimethylsilylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves silylation of aniline derivatives. A two-step approach is common:

Protection : Use trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) to silylate the amine group of N-phenylaniline under anhydrous conditions.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC.

  • Optimization Tips : Monitor reaction progress using 1H^{1}\text{H} NMR to detect residual starting materials. Adjust stoichiometry (1.2:1 TMSCl:aniline) to minimize side products like disilylated species. Ensure inert atmosphere (N2_2/Ar) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : Expect signals for aromatic protons (δ 6.8–7.4 ppm), Si(CH3_3)3_3 (δ ~0.3 ppm). Compare with desilylated analogs to confirm silyl group retention.
  • IR : Look for Si–C stretching (~1250 cm1^{-1}) and absence of N–H stretches (~3300 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS or EI-MS to detect molecular ion [M+H]+^+ (calc. for C15_{15}H21_{21}NSi: 243.14). Cross-validate with high-resolution data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (S22/S24/25 guidelines) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis releasing toxic byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., 13C^{13}\text{C} NMR vs. DEPT-135 for quaternary carbon assignments).
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and match experimental values.
  • Collaborative Analysis : Share raw data with peers or use platforms like PubChem to identify systematic errors .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., desilylated aniline).
  • pH Dependence : Test solubility and stability in buffered solutions (pH 2–12). Silyl groups hydrolyze rapidly under acidic/basic conditions; neutral pH (6–8) is optimal for storage .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Si–N bond cleavage using software like Gaussian. Compare activation energies with experimental yields.
  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., aromatic ring) prone to electrophilic attack. Validate with experimental substituent effects .

Q. What advanced techniques validate the electronic effects of the trimethylsilyl group in this compound?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify Si 2p binding energy shifts to assess electron donation/withdrawal.
  • Cyclic Voltammetry : Measure oxidation potentials to correlate silyl group effects on aromatic ring electron density. Compare with non-silylated analogs .

Properties

IUPAC Name

N-phenyl-N-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUOUMJBQZFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169801
Record name Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17425-91-1
Record name Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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